1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-phenyl-, 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-phenyl-, 2-oxide is a chemical compound with the molecular formula C11H15O4P. It is a cyclic phosphonate ester, which is characterized by the presence of a phosphorus atom bonded to an oxygen atom within a six-membered ring structure. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-phenyl-, 2-oxide can be synthesized through the reaction of phosphorous oxychloride with 2,2-dimethyl-1,3-propane diol and triethylamine in dry toluene . The reaction typically involves the following steps:
- Dissolving 2,2-dimethyl-1,3-propane diol in dry toluene.
- Adding triethylamine to the solution.
- Slowly adding phosphorous oxychloride to the mixture while maintaining a low temperature.
- Stirring the reaction mixture for several hours.
- Isolating the product through filtration and purification techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-phenyl-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products
The major products formed from these reactions include various phosphoric acid derivatives, phosphine derivatives, and substituted phosphorinane compounds.
Wissenschaftliche Forschungsanwendungen
1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-phenyl-, 2-oxide has several scientific research applications:
Chemistry: It is used as a ligand in palladium-catalyzed cross-coupling reactions.
Biology: The compound is studied for its potential as a mechanistic marker in biological systems.
Medicine: Research is ongoing to explore its use as an anticancer agent.
Industry: It is utilized in the synthesis of various organic compounds and materials.
Wirkmechanismus
The mechanism of action of 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-phenyl-, 2-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then participate in catalytic processes. Additionally, its cyclic structure allows it to act as a mechanistic marker in stereoselective reactions, providing insights into reaction pathways and intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one
- 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
- 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphorinane
Uniqueness
1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-phenyl-, 2-oxide is unique due to its phenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its stability and ability to form stable complexes with metal ions make it particularly valuable in catalytic and mechanistic studies.
Eigenschaften
CAS-Nummer |
882-69-9 |
---|---|
Molekularformel |
C11H15O3P |
Molekulargewicht |
226.21 g/mol |
IUPAC-Name |
5,5-dimethyl-2-phenyl-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C11H15O3P/c1-11(2)8-13-15(12,14-9-11)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
InChI-Schlüssel |
IBGSBHZFACCHSP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COP(=O)(OC1)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.